6-Methylpyridazin-4-amine hydrochloride CAS number 1892936-61-6
6-Methylpyridazin-4-amine hydrochloride CAS number 1892936-61-6
Optimizing Heterocyclic Scaffolds for Next-Generation Small Molecule Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, 6-Methylpyridazin-4-amine hydrochloride (CAS 1892936-61-6) has emerged as a high-value heterocyclic building block. As drug discovery programs increasingly move away from saturated patent spaces surrounding pyridine and pyrimidine scaffolds, the pyridazine core offers a distinct "scaffold hopping" advantage.
This mono-cyclic diazine serves two critical functions:
-
Bioisosteric Replacement: It mimics the hydrogen-bonding potential of 4-aminopyridine while altering lipophilicity (LogP) and metabolic stability.
-
Kinase Hinge Binding: The 4-amino group combined with the N1/N2 ring nitrogens provides a classic donor-acceptor motif essential for ATP-competitive inhibition.
This guide details the physicochemical profile, validated synthetic pathways, and quality control protocols required to integrate this compound into high-throughput lead optimization campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The hydrochloride salt form enhances the aqueous solubility of the parent base, facilitating handling during aqueous workups and biological assays.
| Property | Specification |
| CAS Number | 1892936-61-6 |
| IUPAC Name | 6-Methylpyridazin-4-amine hydrochloride |
| Synonyms | 4-Amino-6-methylpyridazine HCl; 3-Methyl-5-aminopyridazine HCl |
| Molecular Formula | C₅H₇N₃[1][2] · HCl |
| Molecular Weight | 145.59 g/mol (Salt); 109.13 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in H₂O, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calc) | ~5.8 (conjugate acid of ring nitrogen) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Synthetic Routes & Manufacturing[2][9]
The synthesis of 4-amino-6-methylpyridazine typically avoids direct amination of the unactivated pyridazine ring due to poor regioselectivity. Instead, it relies on nucleophilic aromatic substitution (SNAr) followed by catalytic dehalogenation , or cyclization of acyclic precursors.
Primary Synthetic Pathway (Reduction of Chlorinated Precursor)
The most robust route involves the catalytic hydrogenolysis of 3-chloro-6-methylpyridazin-4-amine . This precursor is often derived from 3,6-dichloro-4-methylpyridazine via regioselective amination.
Step-by-Step Protocol:
Reagents:
-
Precursor: 3-Chloro-6-methylpyridazin-4-amine (1.0 eq)
-
Catalyst: 10% Pd/C (50% w/w water wet)
-
Solvent: Methanol (anhydrous)
-
Base: Triethylamine (1.1 eq) - Optional, to scavenge HCl if free base is desired first
-
Hydrogen Source: H₂ gas (balloon or 1-3 bar)
Procedure:
-
Dissolution: Charge the reaction vessel with 3-chloro-6-methylpyridazin-4-amine dissolved in methanol (10 mL/g).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at room temperature (20–25°C) for 4–12 hours. Monitor via LC-MS for the disappearance of the chloro-adduct (M+H ~144/146) and appearance of the product (M+H ~110).
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Salt Formation: Concentrate the filtrate. Redissolve the residue in a minimal volume of ethanol. Add 1.2 eq of 4M HCl in dioxane dropwise at 0°C.
-
Isolation: The hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Synthetic workflow from dichloropyridazine starting material to the final hydrochloride salt.[1][3][4][5]
Applications in Drug Discovery[1][2][4][8][10]
Scaffold Hopping & Bioisosterism
In medicinal chemistry, the pyridazine ring is a "privileged structure." When a project hits a patent wall with a pyridine-based inhibitor, switching to a pyridazine (inserting a nitrogen at position 2) is a standard strategy.
-
LogP Modulation: The extra nitrogen lowers lipophilicity compared to pyridine, potentially improving solubility and reducing metabolic clearance.
-
H-Bonding: The N1-N2 bond creates a unique electrostatic potential surface, often altering binding affinity to target proteins.
Kinase Inhibitor Design
The 4-aminopyridazine motif is structurally analogous to the hinge-binding region of ATP.
-
The amine (NH₂) acts as a Hydrogen Bond Donor.
-
The ring nitrogen (N1 or N2) acts as a Hydrogen Bond Acceptor.
-
Mechanism: This D-A (Donor-Acceptor) motif forms bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Gatekeeper residues).
Quality Control & Analytical Protocols
To ensure data integrity in biological assays, the purity of CAS 1892936-61-6 must be rigorously validated.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Retention Time: Expect early elution due to high polarity (LogP < 1).
1H NMR Validation
-
Solvent: DMSO-d₆ (Deuterated DMSO).
-
Key Signals:
-
δ ~2.3-2.5 ppm: Singlet (3H) corresponding to the methyl group at C6.
-
δ ~6.8-7.0 ppm: Singlet (1H) corresponding to the aromatic proton at C5.
-
δ ~8.5-9.0 ppm: Broad singlet (2H-3H) for the amine/ammonium protons (shifts significantly depending on salt form and water content).
-
Decision Logic for QC
The following decision tree outlines the acceptance criteria for using this material in cellular assays.
Figure 2: Quality Control Decision Tree ensuring compound integrity prior to biological screening.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator at -20°C.
-
Solution Stability: Stable in DMSO for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis or precipitation.
-
Safety: Treat as a skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles, lab coat).
References
-
PubChem. (n.d.).[6] Compound Summary: Pyridazin-4-amine hydrochloride.[6] National Library of Medicine.[6] Retrieved from [Link][6]
-
Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.[4] MDPI Pharmaceuticals.[7][8] Retrieved from [Link]
- Google Patents. (2016). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
Sources
- 1. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 6. Pyridazin-4-amine hydrochloride | C4H6ClN3 | CID 72208258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl isothiocyanate, 556-61-6 [thegoodscentscompany.com]
- 8. echemi.com [echemi.com]
